molecular formula C19H21N3O4 B1329688 Z-Gly-phe-NH2 CAS No. 5513-69-9

Z-Gly-phe-NH2

Cat. No. B1329688
CAS RN: 5513-69-9
M. Wt: 355.4 g/mol
InChI Key: QGZDXQHLEQAGJB-UHFFFAOYSA-N
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Description

Z-Gly-phe-NH2 is a synthetic amino acid that has been developed for use in scientific research. This amino acid has a variety of applications, ranging from the study of protein structure and function to the development of new drugs.

Scientific Research Applications

  • Molecular and Crystal Structures in Peptide Design

    • Z-Gly-Phe-NH2 has been studied for its role in the molecular and crystal structures of peptides. For instance, in a tripeptide amide containing this compound, it was observed that the peptide adopts a right-handed helical conformation, which is significant for designing peptides with specific secondary structures (Busetti et al., 1992).
  • Investigations in Crystal Structures of Peptides

    • Research into the crystal structures of this compound, among other peptides, has provided insights into their molecular conformations and intermolecular interactions. This research is fundamental in understanding the structural differences and hydrogen bonding capabilities of amidated versus unamidated peptides (In et al., 2000).
  • Thioamide Substrate Studies

    • This compound has been used as a thioamide analogue in studies with carboxypeptidase A (CPA). These studies are significant in understanding the binding and hydrolysis activities of CPA, providing insights into enzyme-substrate interactions (Bartlett et al., 1982).
  • Role in Calcium Mobilization from Intracellular Organelles

    • The dipeptide has been observed to mobilize intracellular Ca2+ and affect protein synthesis in a Ca(2+)-dependent manner. This application is crucial in studying the mechanisms of calcium mobilization and storage in cells (Brostrom et al., 1994).
  • Application in Photocatalytic Hydrogen Evolution

    • In a study on photocatalytic hydrogen evolution, a direct Z-scheme system involving this compound was constructed. This research is relevant for advancements in photocatalytic applications and environmental engineering (Gao et al., 2019).
  • Peptide Synthesis through Glycyl Endopeptidase

    • This compound has been used in the study of glycyl endopeptidase-catalyzed solid-to-solid
    peptide synthesis. This research contributes to understanding the enzymatic synthesis processes and potential applications in peptide manufacturing .

Mechanism of Action

Target of Action

Z-Gly-phe-NH2, also known as Taphalgin, is a synthetic derivative of dermorphine . It primarily targets the neurokinin-1 receptor (NK1R) , a G protein-coupled receptor . The NK1R is the main receptor through which the biological actions of substance P, a member of the tachykinin (TK) family, are mediated .

Mode of Action

This compound interacts with its target, the NK1R, to initiate and activate signaling pathways involved in various biological processes . This interaction triggers a variety of effector mechanisms, including protein synthesis and the modulation of gene expression through a number of transcription factors .

Biochemical Pathways

The interaction of this compound with the NK1R affects several biochemical pathways. These pathways are involved in various steps of carcinogenesis, such as angiogenesis, mitogenesis, metastasis, and other growth-related events . One of the key pathways affected is the canonical Wnt signaling cascade, which regulates cell survival, proliferation, progression, and metastasis through the activation of β-catenin .

Pharmacokinetics

It is known that the peptide inhibits protein synthesis by binding to the ribosome . This suggests that it may have a direct impact on the bioavailability of proteins within the cell.

Result of Action

The result of this compound’s action is a dose-dependent analgesic effect . After a single subcutaneous injection in the dose range of 0.01 – 5 mg/kg, it significantly prolongs the tail-flick latency in mice . The activity and efficacy of this compound exceed those of morphine hydrochloride .

Action Environment

It is known that the peptide inhibits enzyme preparations containing peptides and proteins, such as hydrogen bond formation, phase transition temperature, uptake, and inhibitory effect . This suggests that the peptide’s action, efficacy, and stability may be influenced by environmental factors such as temperature and pH.

Safety and Hazards

Safety measures for handling Z-Gly-Phe-NH2 include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The Phe-Phe motif, which Z-Gly-Phe-NH2 is a part of, has gained in popularity as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . This holds substantial promise for the creation of the next generation nanomedicines .

properties

IUPAC Name

benzyl N-[2-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c20-18(24)16(11-14-7-3-1-4-8-14)22-17(23)12-21-19(25)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H2,20,24)(H,21,25)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZDXQHLEQAGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5513-69-9
Record name NSC89643
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89643
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of Z-Gly-Phe-NH2 on intracellular calcium levels?

A1: this compound, also known as carbobenzoxy-glycyl-phenylalaninamide, mobilizes intracellular Ca2+ from the endoplasmic reticulum (ER), a key organelle for calcium storage. While its exact mechanism remains unclear, research suggests that it doesn't act through traditional pathways involving inositol 1,4,5-triphosphate (Ins(1,4,5)P3) or ryanodine receptors. Instead, studies propose that this compound, particularly its more hydrophobic analog Z-L-Tyr-p-nitrophenyl ester, may release Ca2+ by interacting with a yet uncharacterized ion pore on the ER membrane, which exhibits an affinity for hydrophobic molecules containing internal peptide bonds. [] This interaction likely disrupts the ER's calcium sequestration ability, leading to increased cytosolic calcium levels. []

Q2: How does the structure of this compound relate to its calcium-mobilizing activity?

A2: Studies comparing this compound with various peptide analogs revealed a structure-activity relationship. The hydrophobic nature of the compound appears crucial for its activity. The analog Z-L-Tyr-p-nitrophenyl ester, exhibiting greater hydrophobicity, demonstrated significantly higher potency (60-80 fold) in mobilizing Ca2+ from both intact and permeabilized cells. [] This suggests that increasing hydrophobicity could enhance the interaction with the proposed hydrophobic ion pore on the ER membrane, ultimately leading to a more potent Ca2+ release. []

Q3: Beyond calcium mobilization, what other cellular effects does this compound exert?

A3: this compound's influence extends to protein synthesis and processing. The compound has been shown to suppress both these cellular processes in a Ca2+-dependent and reversible manner. [] This suggests that the elevated cytosolic calcium levels, triggered by this compound, disrupt the intricate calcium signaling pathways essential for proper protein synthesis and processing within the cell.

Q4: What is the role of thiol-reducing agents in this compound's activity?

A4: Interestingly, the presence of a thiol-reducing agent is essential for this compound to mobilize Ca2+. [] This requirement differentiates it from other known Ca2+ mobilizing agents like thapsigargin and Ins(1,4,5)P3, which function independently of thiol-reducing agents. [] This distinction suggests that this compound might interact with thiol-containing proteins on the ER membrane or require a reducing environment for its activity, a characteristic that warrants further investigation.

Q5: Has the crystal structure of this compound been determined, and what insights does it provide?

A5: Yes, the crystal structure of this compound has been determined using X-ray diffraction. [] The analysis revealed an extended conformation for the dipeptide. [] Comparing this structure to its unamidated counterpart highlighted the impact of the C-terminal amide group on conformation. [] This difference in conformation, attributed to the C-terminal amide, may influence the molecule's interaction with its biological targets, including the proposed hydrophobic ion pore on the ER.

Q6: Can this compound be used to study the protease activity of Vibrio vulnificus?

A6: While this compound is a known substrate for certain metalloproteases, it is not an effective tool for studying the protease activity of Vibrio vulnificus. Research shows that while the bacterium's metalloprotease (VVP) is inhibited by α2-macroglobulin, this inhibition does not extend to its activity towards this compound. [, ] Even in the presence of excess α2-macroglobulin, VVP retains its peptidase activity towards this compound, indicating that this substrate is not significantly cleaved by the enzyme. [, ]

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